molecular formula C18H11ClN4O2 B2728528 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1251547-70-2

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B2728528
CAS No.: 1251547-70-2
M. Wt: 350.76
InChI Key: BMCHAAAJSRVATQ-UHFFFAOYSA-N
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Description

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core substituted with a phenyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Substitution with the 3-chlorophenyl group: The oxadiazole intermediate is then reacted with a chlorinated aromatic compound, such as 3-chlorobenzoyl chloride, in the presence of a base like triethylamine.

    Formation of the pyridazinone core: The final step involves the cyclization of the substituted oxadiazole with a suitable hydrazine derivative to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1H-pyrazole
  • 3-(3-chlorophenyl)-1,2,4-oxadiazole
  • 1-phenylpyridazin-4(1H)-one

Uniqueness

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is unique due to its combination of a pyridazinone core with a substituted oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2/c19-13-6-4-5-12(11-13)17-20-18(25-22-17)16-15(24)9-10-23(21-16)14-7-2-1-3-8-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCHAAAJSRVATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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